methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate
Description
Methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate is a synthetic sulfamoyl benzoate derivative characterized by a central benzoate ester core linked to a sulfamoyl group and a substituted ethylamine moiety. The ethyl group is modified with two methoxy substituents at the 2-position and a 3-methoxyphenyl ring.
Key structural features include:
- Methyl benzoate ester: Enhances lipophilicity and stability.
- 2-Methoxy-2-(3-methoxyphenyl)ethyl group: Introduces steric bulk and electronic effects, influencing molecular conformation and biological interactions.
Properties
IUPAC Name |
methyl 4-[[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-23-15-6-4-5-14(11-15)17(24-2)12-19-26(21,22)16-9-7-13(8-10-16)18(20)25-3/h4-11,17,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSFNBKBWVYQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.
Sulfamoylation: The next step involves the reaction of methyl 4-hydroxybenzoate with sulfamoyl chloride in the presence of a base, such as triethylamine, to form methyl 4-(sulfamoyl)benzoate.
Substitution with Methoxyphenyl Group: The final step involves the reaction of methyl 4-(sulfamoyl)benzoate with 2-methoxy-2-(3-methoxyphenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural Comparison of Sulfamoyl Benzoate Derivatives
Key Observations :
- The target compound shares the sulfamoyl benzoate core with compound 78 but differs in the amine substituent, replacing the bulky indole-benzhydryl group with a smaller 3-methoxyphenyl moiety.
- Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring, suggesting divergent biological applications .
Physicochemical Properties
Table 2: Thermal and Spectral Properties
Key Observations :
- The high melting point of compound 78 (>570°C) reflects its rigid, bulky indole-benzhydryl substituent, whereas the target compound’s simpler structure may result in a lower melting point.
- Methoxy groups in the target compound would produce distinct NMR signals compared to halogenated or heterocyclic substituents in analogs .
Biological Activity
Methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate is a compound with a complex structure, featuring a sulfamoyl group and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₁N₁O₆S
- Molecular Weight : 379.4 g/mol
- CAS Number : 1797880-45-5
The compound's structure includes a benzoate moiety linked to a sulfamoyl group, which is further connected to a methoxy-substituted ethyl chain. This structural arrangement is significant for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar sulfamoyl structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound may possess antibacterial and antifungal activities, although specific data on this compound is limited. Compounds in this class have been tested against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
- Fungi : Aspergillus niger, Fusarium solani
The effectiveness of these compounds is typically measured by the zone of inhibition in agar diffusion tests .
The proposed mechanism of action for sulfamoyl-containing compounds often involves the inhibition of key enzymes or pathways critical to microbial survival. For instance, the sulfamoyl group may interfere with metabolic pathways by mimicking substrates or inhibiting enzyme activity.
Case Studies and Experimental Data
- Antimicrobial Screening :
-
Pharmacokinetics :
- The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding the bioavailability of this compound. Preliminary studies suggest that compounds with similar structures may have varying degrees of bioavailability depending on their chemical properties and formulation .
-
In Vivo Studies :
- While specific in vivo studies on this compound are sparse, related compounds have shown promising results in animal models for treating infections caused by resistant strains of bacteria. This highlights the potential therapeutic applications of this compound in clinical settings.
Summary Table of Biological Activities
| Activity Type | Organism Tested | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate activity observed |
| Antibacterial | Escherichia coli | Moderate activity observed |
| Antifungal | Aspergillus niger | Moderate activity observed |
Q & A
Q. What are the established synthetic routes for methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, starting with the coupling of a sulfamoyl chloride intermediate to a benzoate ester backbone. For example:
- Step 1 : React 3-methoxyphenethylamine with methoxy-substituted sulfamoyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl ethylamine intermediate .
- Step 2 : Esterification or coupling with methyl 4-chlorosulfonylbenzoate, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Challenges include controlling regioselectivity and removing unreacted starting materials, which can reduce yields below 70% .
Q. Which analytical techniques are critical for structural validation of this compound?
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening focuses on enzyme inhibition assays (e.g., phospholipase A2α or kinase targets) using fluorometric or colorimetric substrates. For example:
- Protocol : Incubate the compound (1–100 µM) with recombinant enzyme and substrate, measuring activity via fluorescence quenching. IC values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Key Parameters :
- Validation : Monitor reaction progress via TLC and optimize using Design of Experiments (DoE) to balance time and yield .
Q. What structure-activity relationship (SAR) insights exist for modifying the methoxy or sulfamoyl groups?
- Methoxy Substitution : Replacing the 3-methoxyphenyl group with a 4-ethoxy analog increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Sulfamoyl Modifications : Converting the sulfamoyl to a sulfonamide group (-SONH) abolishes enzyme inhibition, highlighting the necessity of the N-linked ethyl moiety for target binding .
Q. What mechanistic insights exist for its interaction with cytosolic phospholipase A2α (cPLA2α)?
- Molecular Docking : The sulfamoyl group forms hydrogen bonds with Arg in the catalytic pocket, while the methoxyphenyl moiety engages in π-π stacking with Tyr .
- Kinetic Studies : Non-competitive inhibition (K = 0.8 µM) suggests binding to an allosteric site, as shown by Lineweaver-Burk plots .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Storage : Store in airtight containers at 4°C, protected from light and moisture .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
